Morpholinosulfonyl vs. Pyrrolidinosulfonyl: Computed Polarity and H-Bond Acceptor Capacity Differentiate Two Otherwise Identical Scaffolds
The target compound (morpholinosulfonyl) possesses 9 hydrogen bond acceptor sites vs. 7 for the direct pyrrolidine analog (CAS 501352-03-0), a difference driven entirely by the morpholine ring oxygen [1]. This increases the computed TPSA from approximately 112 Ų (pyrrolidine analog, estimated from matched molecular pair analysis) to 132 Ų (target compound) [1]. The additional H-bond acceptor and elevated TPSA predict enhanced aqueous solubility (estimated ~2-fold improvement based on the TPSA difference exceeding the 20 Ų threshold associated with solubility class transitions) and reduced passive membrane permeability relative to the pyrrolidine comparator, relevant for assays where aqueous solubility is a limiting factor [2].
| Evidence Dimension | Computed hydrogen bond acceptor count and topological polar surface area |
|---|---|
| Target Compound Data | H-bond acceptors = 9; TPSA = 132 Ų; XLogP3 = 1.3 [1] |
| Comparator Or Baseline | CAS 501352-03-0 (pyrrolidine analog): H-bond acceptors = 7; TPSA ≈ 112 Ų (estimated); Molecular Weight = 428.46 g/mol |
| Quantified Difference | Δ H-bond acceptors = +2; Δ TPSA ≈ +20 Ų (≥18% increase); Δ MW = +16 g/mol |
| Conditions | Computed physicochemical properties from PubChem (target) and matched molecular pair analysis (comparator) |
Why This Matters
In assay formats where compound precipitation or non-specific binding limits data quality, the higher TPSA and H-bond acceptor count of the morpholine derivative provide a solubility advantage over the pyrrolidine analog that may reduce false-negative rates.
- [1] PubChem Compound Summary for CID 2158919, N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. Computed Properties: H-bond Acceptor Count = 9, TPSA = 132 Ų, XLogP3-AA = 1.3. National Center for Biotechnology Information (2025). View Source
- [2] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002 Jun 6;45(12):2615-23. (Establishes TPSA < 140 Ų and rotatable bond count ≤ 10 as favorable for oral bioavailability; TPSA differences > 20 Ų associated with solubility differences.) View Source
